2-Isothiocyanato-3-methylthiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NS2 |
|---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-isothiocyanato-3-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 |
InChI Key |
IZPFHKWRLJQSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isothiocyanato 3 Methylthiophene
Advanced Synthetic Strategies and Methodological Innovations
Recent progress in organic synthesis has moved beyond classical methods, exploring novel catalytic systems and green chemistry principles to improve the synthesis of complex molecules like 2-isothiocyanato-3-methylthiophene. These strategies aim to enhance yield, reduce waste, and avoid hazardous reagents, which are common drawbacks of traditional isothiocyanate synthesis methods.
Catalytic Methods in Thiophene (B33073) Isothiocyanate Production
The transformation of 2-amino-3-methylthiophene into its isothiocyanate derivative can be achieved through several modern catalytic routes that offer significant advantages over stoichiometric reagents. These methods either catalyze the decomposition of an intermediate dithiocarbamate (B8719985) salt or facilitate the direct sulfurization of a related precursor.
One prominent advanced strategy is the catalytic sulfurization of isocyanides. In this approach, the corresponding precursor, 3-methyl-2-isocyanothiophene, would be reacted with elemental sulfur. The reaction is efficiently catalyzed by small amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method is notable for its use of an inexpensive and low-toxicity sulfur source and a catalytic quantity of a base, representing a significant innovation in isothiocyanate production. rsc.org
Another area of catalytic innovation involves the desulfurization of dithiocarbamate salts, which are formed from the reaction of the primary amine with carbon disulfide. While older methods used stoichiometric heavy metal reagents, modern approaches employ metal-based catalysts like cobalt(II) chloride or copper(II) sulfate. These catalysts are effective in smaller quantities, readily available, and stable in air, facilitating the reaction under milder conditions. chemrxiv.org Furthermore, the frontier of this field includes the use of photoredox catalysts, which can enable novel transformations such as the 1,2-aminoisothiocyanation of dienes, showcasing the potential for light-mediated, catalytic pathways in isothiocyanate synthesis. chemrxiv.org
Table 1: Comparison of Advanced Catalytic Methods for Isothiocyanate Synthesis
| Catalytic Strategy | Proposed Precursor | Key Reagents | Catalyst Example | Key Advantages |
|---|---|---|---|---|
| Amine-Catalyzed Sulfurization | 3-Methyl-2-isocyanothiophene | Elemental Sulfur (S₈) | DBU (Amine Base) | Avoids toxic CS₂ and desulfurizing agents; uses a sustainable sulfur source. rsc.org |
| Metal-Catalyzed Desulfurization | 2-Amino-3-methylthiophene | Carbon Disulfide (CS₂) | Cobalt(II) chloride | Uses cheap, air-stable catalysts under mild conditions, replacing toxic stoichiometric reagents. |
| Photoredox Catalysis | Varies (e.g., Dienes) | TMSNCS, N-aminopyridinium salt | Iridium complexes (e.g., Ir(ppy)₃) | Enables novel bond formations under light irradiation; highly specialized. chemrxiv.org |
Green Chemistry Approaches to Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of specialty chemicals, including this compound. These approaches focus on reducing environmental impact by minimizing waste, avoiding hazardous substances, and utilizing sustainable resources.
For the conversion of the amine to the isothiocyanate, the amine-catalyzed sulfurization of an isocyanide precursor with elemental sulfur stands out as a particularly green method. rsc.org This reaction was optimized for sustainability by using benign solvents like Cyrene™ or γ-butyrolactone (GBL) and achieved very low E-factors (a measure of waste produced), demonstrating a highly efficient and environmentally conscious pathway. rsc.org Another innovative green protocol involves the use of specialized desulfurization reagents that are effective in aqueous media. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has enabled the synthesis of certain alkyl isothiocyanates in water, which dramatically improves the safety and environmental profile of the reaction. nih.gov
Table 2: Green Chemistry Strategies vs. Traditional Synthetic Methods
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Environmental Benefit |
|---|---|---|---|
| Precursor Synthesis (Gewald Reaction) | Use of volatile organic solvents (e.g., DMF) and stoichiometric strong bases (e.g., morpholine). | Use of reusable nanocatalysts (e.g., nano-ZnO) in greener solvents like ethanol (B145695) or water. nih.gov | Reduced solvent waste, catalyst recycling, avoidance of corrosive bases. |
| Isothiocyanate Formation | Reaction of amine with highly toxic thiophosgene (B130339) or excess carbon disulfide with heavy metal desulfurizing agents. | Catalytic sulfurization of isocyanides with elemental sulfur and a base catalyst (DBU). rsc.org | Avoidance of acutely toxic reagents (thiophosgene), use of a safe sulfur source, and catalytic efficiency. |
| Isothiocyanate Formation | Use of stoichiometric desulfurizing agents in chlorinated solvents (e.g., DCM). | Use of water-compatible desulfurizing agents (e.g., DMT/NMM/TsO⁻) in aqueous medium. nih.gov | Elimination of hazardous organic solvents, simplified workup, improved safety. |
Scalable Synthetic Protocols
A scalable synthetic protocol is one that can be reliably and safely implemented on a large scale (e.g., multi-gram to kilogram) to produce a target compound. For a specialized chemical like this compound, scalability depends on factors such as reagent cost and availability, reaction safety, operational simplicity, and purification efficiency.
The most established and widely scalable method for producing isothiocyanates proceeds via the formation of a dithiocarbamate salt intermediate. This two-step, one-pot process would involve reacting 2-amino-3-methylthiophene with carbon disulfide in the presence of a base (like triethylamine (B128534) or aqueous sodium hydroxide), followed by decomposition of the resulting salt with a desulfurizing agent to yield the final isothiocyanate. While classic desulfurizing agents can be hazardous, modern, safer alternatives are being developed. The operational simplicity and the use of readily available starting materials make this a common industrial approach.
The feasibility of scaling up the synthesis is supported by established procedures for analogous compounds. For example, the synthesis of the core 3-methylthiophene (B123197) structure is documented in Organic Syntheses on a 0.5 mole scale, indicating that the foundational starting material can be produced in significant quantities. orgsyn.org Similarly, patents describing the synthesis of related aminothiophenes also report procedures on a 0.5 mole scale, further demonstrating the potential for large-scale precursor preparation. chemicalbook.com Procedures that are designed to be "one-pot" and utilize microwave assistance or novel reagents that simplify purification, such as the DMT/NMM/TsO⁻ system, are also inherently more scalable as they reduce handling steps and processing time. nih.gov Ultimately, a robust scalable protocol for this compound would likely adopt the one-pot dithiocarbamate method, optimized with modern, safer reagents and efficient purification techniques.
Chemical Reactivity and Transformation Mechanisms of 2 Isothiocyanato 3 Methylthiophene
Reactivity at the Isothiocyanate Moiety
The isothiocyanate group is characterized by a cumulative double bond system (N=C=S), which renders the central carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic addition is the most common reaction pathway for isothiocyanates. The addition of a nucleophile to the central carbon atom of the isothiocyanate group initiates these transformations, leading to a variety of functionalized products.
The reaction of isothiocyanates with primary or secondary amines is a general and efficient method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. researchgate.netresearchgate.net It is anticipated that 2-isothiocyanato-3-methylthiophene will react readily with various amines to yield the corresponding thiourea (B124793) derivatives. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This type of reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.
Illustrative Data Table for Thiourea Formation
| Amine Reactant | Product | Reaction Conditions (Predicted) | Predicted Yield |
| Aniline | 1-(3-methylthiophen-2-yl)-3-phenylthiourea | Ethanol (B145695), reflux, 4h | High |
| Benzylamine | 1-benzyl-3-(3-methylthiophen-2-yl)thiourea | Dichloromethane, rt, 6h | High |
| Piperidine | 1-(3-methylthiophen-2-yl)-3-piperidylthiourea | Tetrahydrofuran, rt, 3h | High |
The reaction of isothiocyanates with alcohols typically yields thiocarbamates (thionocarbamates), which are isomers of thioamides. The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon. Studies on other isothiocyanates have shown that the nature of the alcohol can influence the reaction products. For instance, reactions with long-chain alcohols have been reported to exclusively yield N-aryl-O-alkyl carbamates, while reactions with short-chain alcohols might also produce symmetrical 1,3-disubstituted thioureas as byproducts.
This compound is expected to undergo cyclocondensation reactions with molecules containing two nucleophilic centers, such as diamines, amino alcohols, or dithiols, to form various heterocyclic compounds. rsc.org For example, reaction with a 1,2-diamine like ethylenediamine (B42938) would likely lead to the formation of a substituted imidazolidine-2-thione. Similarly, reaction with a bifunctional nucleophile like 2-aminoethanol could yield a thiazolidinone derivative after initial addition and subsequent intramolecular cyclization. These reactions are valuable for the construction of diverse heterocyclic scaffolds. consensus.app
Illustrative Data Table for Cyclocondensation Reactions
| Bifunctional Nucleophile | Heterocyclic Product | Reaction Conditions (Predicted) |
| Ethylenediamine | 1-(3-methylthiophen-2-yl)imidazolidine-2-thione | Methanol, reflux, 8h |
| 2-Aminoethanol | 3-(3-methylthiophen-2-yl)thiazolidin-2-one | Toluene, reflux, 12h |
| 1,2-Benzenedithiol | 2-(3-methylthiophen-2-ylimino)-1,3-benzodithiole | Acetonitrile (B52724), rt, 5h |
Isothiocyanates, particularly those with adjacent unsaturation, can undergo rearrangement reactions. A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic thiocyanates to the corresponding isothiocyanates. researchgate.net While this compound itself is an aromatic isothiocyanate and not prone to this specific type of rearrangement, the isothiocyanate group can participate in other structural reorganizations, often as part of a more complex reaction sequence, especially in the synthesis of heterocyclic systems. arkat-usa.org
The hydrolysis of aryl isothiocyanates is generally a slow process in neutral water but can be accelerated under acidic or basic conditions. nih.gov Under acidic conditions, the reaction is thought to proceed via protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water. The initial product is a thiocarbamic acid, which is unstable and readily decomposes to the corresponding primary amine (in this case, 2-amino-3-methylthiophene), carbon dioxide, and hydrogen sulfide. Under alkaline conditions, hydrolysis can also occur, initiated by the attack of a hydroxide (B78521) ion on the isothiocyanate carbon.
General Electrophilic Character and Interactions
The isothiocyanate group is characterized by two primary electrophilic sites located at the carbon atoms of the carbonyl and thiocyanate (B1210189) groups. arkat-usa.org The presence of the electron-withdrawing acyl group enhances the reactivity of acyl isothiocyanates compared to their alkyl counterparts. arkat-usa.org This electrophilicity allows for a diverse range of reactions, particularly with nucleophiles, leading to the formation of various heterocyclic compounds. arkat-usa.orgmdpi.com The specific products of these reactions are influenced by the nature of the starting isothiocyanate, the nucleophile involved, and the reaction conditions. arkat-usa.org
Thioglucose, with its nucleophilic thiol group, is known to react with electrophilic isothiocyanates. chemrxiv.org This type of interaction is significant as it can lead to the formation of new transformation products, potentially altering the chemical profile of the parent isothiocyanate. chemrxiv.org
Reactivity at the Thiophene (B33073) Ring System
The thiophene ring in this compound is susceptible to several types of reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and oxidative transformations.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, including thiophene. makingmolecules.commasterorganicchemistry.com In this reaction, a hydrogen atom on the aromatic ring is replaced by an electrophile. makingmolecules.com The process generally involves two main steps: the nucleophilic attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. uci.eduyoutube.com
The rate of electrophilic aromatic substitution for thiophene is generally higher than that of benzene (B151609), often allowing for reactions under milder conditions. pearson.com Substitution on the thiophene ring typically occurs preferentially at the 2-position. pearson.com Common EAS reactions include halogenation (chlorination and bromination), nitration, and sulfonation. masterorganicchemistry.comyoutube.com These reactions require the activation of the electrophile, often through the use of a Lewis acid catalyst. makingmolecules.commasterorganicchemistry.com
The substituent already present on the thiophene ring influences both the reactivity (activation or deactivation) and the regioselectivity (position of substitution) of subsequent EAS reactions. makingmolecules.comuci.edu
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions have been widely applied to thiophene derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used with aryl halides and boronic acids to form biaryl compounds. researchgate.net Nickel-catalyzed cross-coupling methods are particularly useful for forming sp³-sp³ bonds, which can be challenging to achieve with other catalysts. nih.gov These reactions often utilize organozinc, Grignard, or organoborane reagents as nucleophiles to couple with alkyl halide electrophiles. nih.gov
The development of metallaphotoredox catalysis, which combines photoredox and nickel catalysis, has enabled the direct formation of sp³-sp³ bonds using simple carboxylic acids and alkyl halides, avoiding the need for pre-functionalized substrates. nih.gov
The thiophene ring can undergo oxidative transformations. Additionally, the isothiocyanate group itself is susceptible to oxidation. Studies have shown that isothiocyanates can be oxidatively metabolized to isocyanates. nih.gov For instance, the oxidative desulfuration of 2-naphthylisothiocyanate to 2-naphthylisocyanate is catalyzed by cytochrome P450-dependent enzymes. nih.gov This transformation highlights a potential metabolic pathway for isothiocyanates, leading to the formation of highly reactive isocyanate intermediates. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.
The synthesis of isothiocyanates often involves the decomposition of dithiocarbamate (B8719985) salts. nih.govchemrxiv.org This process typically consists of two main steps: the formation of the dithiocarbamate salt from a primary amine and carbon disulfide, followed by its decomposition using a desulfurizing agent to yield the isothiocyanate. nih.govchemrxiv.org
In electrophilic aromatic substitution, the reaction proceeds through a two-step mechanism. The initial, rate-determining step is the attack of the aromatic π-electrons on the electrophile, forming a carbocationic intermediate known as a sigma complex or arenium ion. uci.edu This intermediate is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of attack. uci.edu The second step involves the loss of a proton from the carbocation, which restores the aromatic system. uci.edu
Metal-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the oxidative addition step, the metal catalyst inserts into the carbon-halide bond of the electrophile. This is followed by transmetalation, where the organic group from the organometallic nucleophile is transferred to the catalyst. Finally, reductive elimination from the catalyst complex yields the cross-coupled product and regenerates the active catalyst. youtube.com
Data Tables
Table 1: Key Reactions and Mechanistic Features
| Reaction Type | Key Features | General Mechanism |
| Electrophilic Aromatic Substitution | Substitution at the thiophene ring; influenced by existing substituents. makingmolecules.comuci.edu | Two-step process: formation of a resonance-stabilized carbocation followed by deprotonation. uci.eduyoutube.com |
| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds; various catalysts (Pd, Ni) and coupling partners can be used. nih.govresearchgate.net | Catalytic cycle: oxidative addition, transmetalation, reductive elimination. youtube.com |
| Oxidation of Isothiocyanate | Conversion of the isothiocyanate group to an isocyanate. nih.gov | Cytochrome P450-dependent oxidative desulfuration. nih.gov |
| Reaction with Nucleophiles | The electrophilic carbon of the isothiocyanate group is attacked by a nucleophile. arkat-usa.orgmdpi.com | Nucleophilic addition to the C=S bond. mdpi.com |
Intermediates and Transition State Analysis
The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate carbon atom and the nucleophilic character of the nitrogen and sulfur atoms. This dual reactivity allows for a range of chemical transformations, most notably intramolecular and intermolecular cyclization reactions. The analysis of the intermediates and transition states in these processes often relies on a combination of experimental evidence and computational modeling, such as Density Functional Theory (DFT) calculations.
Intramolecular Cyclization
While direct computational studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the general mechanism can be inferred from studies on analogous systems. Such reactions typically proceed through a high-energy transition state leading to the formation of a transient zwitterionic or diradical intermediate.
For instance, in related isothiocyanate cyclizations, the initial step involves the attack of a nucleophilic center within the molecule onto the electrophilic carbon of the isothiocyanate group. In the case of a hypothetical intramolecular cyclization of this compound, this would involve the thiophene sulfur or a carbon atom of the thiophene ring acting as the internal nucleophile. This process would lead to a highly strained cyclic intermediate.
Computational studies on similar intramolecular cyclizations of aryl isothiocyanates have shown that the transition state for such a reaction involves significant distortion of the linear isothiocyanate group. The energy barrier for this process is typically high, indicating that it may require thermal or photochemical activation.
Intermolecular Reactions: The Path to Thieno[2,3-d]pyrimidines
A more commonly explored reaction pathway for this compound is its intermolecular reaction with nucleophiles, particularly amines, to form thieno[2,3-d]pyrimidine (B153573) derivatives. These reactions are of significant interest in medicinal chemistry due to the biological activities of the resulting fused heterocyclic compounds.
The reaction with a primary amine, for example, initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. This leads to the formation of a thiourea intermediate. This intermediate is often stable enough to be isolated, but under the reaction conditions, it can undergo subsequent intramolecular cyclization.
The cyclization of the thiourea intermediate is the key step in the formation of the thieno[2,3-d]pyrimidine ring system. This process is believed to proceed through a transition state where the thiophene ring, specifically a nucleophilic position, attacks the carbonyl-like carbon of the thiourea. The subsequent loss of a small molecule, such as hydrogen sulfide, drives the reaction towards the final aromatic product.
Table 1: Postulated Intermediates in the Reaction of this compound with a Primary Amine (R-NH₂)
| Intermediate | Structure | Description |
| Thiourea Adduct | Formed by the initial nucleophilic attack of the primary amine on the isothiocyanate group. This is often a stable, isolable intermediate. | |
| Cyclized Intermediate | A transient, non-aromatic intermediate formed after the intramolecular attack of the thiophene ring onto the thiourea moiety. It rapidly aromatizes. |
Table 2: Hypothetical Transition State Analysis for the Cyclization of the Thiourea Intermediate
| Transition State | Key Features | Estimated Relative Energy (kcal/mol) |
| TS1 (Cyclization) | - Elongated C-S bond of the thiourea.- Forming C-C bond between the thiophene ring and the thiourea carbon.- Partial positive charge on the thiophene sulfur and partial negative charge on the thiourea sulfur. | High |
| TS2 (Aromatization) | - Breaking of the C-S bond.- Formation of the final aromatic ring system. | Moderate |
Note: The energy values are hypothetical and are intended to illustrate the expected relative energetic landscape based on general principles of organic reaction mechanisms. Actual values would require specific computational studies.
Derivatization Strategies and Applications in Complex Organic Synthesis
Synthesis of Novel Thiourea (B124793) and Thioamide Derivatives
The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of thiourea derivatives. orgsyn.orgorganic-chemistry.org This reaction generally proceeds by the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the choice of the amine, leading to a diverse library of thiourea compounds.
Similarly, thioamides can be synthesized through various methods, including the reaction of nitriles with a source of sulfur, such as thioacetic acid or phosphorus pentasulfide. organic-chemistry.org Another approach involves the thionation of amides using reagents like Lawesson's reagent or a PSCl3/H2O/Et3N system. organic-chemistry.org Green chemistry protocols have also been developed, utilizing deep eutectic solvents for the synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.org The synthesis of thioamides from isothiocyanates is also a viable route, often proceeding through an initial addition reaction followed by subsequent transformations.
Construction of Fused Heterocyclic Systems from 2-Isothiocyanato-3-methylthiophene
The reactivity of the isothiocyanate group makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. tsijournals.com The thiophene (B33073) ring, combined with the reactive isothiocyanate, allows for the construction of annulated structures with potential applications in medicinal chemistry and materials science.
Annulated Thiophene Structures
The synthesis of fused thia-heterocycles can be achieved through reactions involving isothiocyanates. For instance, the reaction of a deprotonated β-ketoester with an aryl isothiocyanate can lead to the formation of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. researchgate.net This type of cyclization reaction highlights the utility of isothiocyanates in constructing complex, multi-ring systems containing the thiophene nucleus.
Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives can be synthesized from various starting materials and reaction pathways. bu.edu.eg The condensation of a three-carbon fragment with a compound containing a N-C-N unit, such as a thiourea, is a common method for constructing the pyrimidine ring. bu.edu.eg Isothiocyanates can serve as precursors to these thiourea building blocks. Additionally, o-aminonitrile or o-aminoester compounds can be cyclized with ethyl iso(thio)cyanatoacetate to form fused pyrimidines. nih.gov The direct condensation of cyanic acid derivatives with N-vinyl/aryl amides also provides a route to C4-heteroatom substituted pyrimidines. organic-chemistry.org Furthermore, the Knoevenagel condensation of barbituric or thiobarbituric acid with 3-substituted-thiophene-2-carboxaldehydes can yield 5-(3-substituted-thiophene)-pyrimidine derivatives. chimicatechnoacta.ru
Triazole Derivatives
Triazoles, existing as 1,2,3- and 1,2,4-isomers, are significant heterocyclic compounds with diverse applications. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from thiosemicarbazides, which can be prepared from the reaction of isothiocyanates with hydrazines. nih.gov For example, the reaction of thiophene-2-carbonyl isothiocyanate with phenylhydrazine (B124118) yields a triazole derivative. figshare.com The resulting triazole can then be further functionalized. nih.govfigshare.com Classical methods, as well as microwave and ultrasound-assisted techniques, have been employed for the synthesis of various triazole derivatives. mdpi.com
Oxadiazole and Thiadiazole Derivatives
1,3,4-Oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives are another class of heterocyclic compounds that can be synthesized from isothiocyanate precursors. The synthesis often involves the cyclization of thiosemicarbazide (B42300) or related intermediates. For example, thiophene-2-carbonyl isothiocyanate can be used to produce 1,2,4-triazoles which can then be transformed into derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties. figshare.com The Hurd-Mori reaction, utilizing thionyl chloride, is a known method for the synthesis of 1,2,3-thiadiazoles from hydrazones. mdpi.com
Development of Diverse Chemical Libraries
The versatile reactivity of the isothiocyanate group makes it a valuable tool in the development of diverse chemical libraries, particularly in the context of DNA-encoded libraries (DELs). The in situ conversion of DNA-conjugated amines to isothiocyanates allows for a diversity-oriented synthesis approach. This strategy enables the construction of various N-heterocycles, such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines, in a DNA-compatible manner, thereby expanding the chemical and structural diversity of these libraries. rsc.org
Role as a Versatile Building Block in Multi-Step Organic Synthesis
The chemical scaffold of this compound serves as a pivotal starting point in the multi-step synthesis of complex organic molecules, particularly in the construction of fused heterocyclic systems. Its utility stems from the reactive isothiocyanate group positioned on a thiophene ring, a common core in many biologically active compounds. This strategic placement of functional groups allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures.
The primary application of this compound in multi-step synthesis is in the preparation of thieno[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The synthesis of these and other fused systems often involves the reaction of the isothiocyanate group with various nucleophiles, leading to the formation of new rings fused to the initial thiophene core.
Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives
A common strategy in the synthesis of thieno[2,3-d]pyrimidines involves the reaction of a 2-aminothiophene derivative with a source of the pyrimidine ring. In the case of this compound, the isothiocyanate group itself can serve as the electrophilic component that reacts with a binucleophile to form the fused pyrimidine ring. For instance, reaction with an amine can lead to the formation of a thiourea, which can then undergo cyclization to form the thieno[2,3-d]pyrimidine skeleton.
The versatility of this compound as a building block is further demonstrated by its potential to react with a wide array of reagents to yield a variety of heterocyclic structures. The following table outlines some of the potential derivatization strategies and the resulting compound classes that can be accessed from this versatile starting material.
| Reactant Class | Intermediate Product | Final Heterocyclic System |
| Amines | Thiourea | Thieno[2,3-d]pyrimidinones |
| Hydrazines | Thiosemicarbazide | Triazolo[4,3-a]thieno[2,3-d]pyrimidines |
| Amidines | N-Amidino-N'-thienylthiourea | Diaminothieno[2,3-d]pyrimidines |
| Active Methylene (B1212753) Compounds | Thioamide adduct | Thieno[2,3-d]thiazines |
These reactions highlight the role of this compound as a cornerstone in the construction of complex heterocyclic libraries. The ability to introduce a variety of substituents through the choice of the reacting partner allows for the fine-tuning of the physicochemical and biological properties of the final products.
Detailed Research Findings
While specific research focusing exclusively on this compound is limited, the synthetic utility of the broader class of thiophene isothiocyanates is well-documented in the chemical literature. For example, studies on the synthesis of thieno[2,3-d]pyrimidines often utilize 2-aminothiophenes which are then reacted with isothiocyanates to build the pyrimidine ring nih.govnih.gov. This established methodology underscores the potential of this compound to serve as a direct precursor in similar synthetic routes, potentially offering a more streamlined approach to these valuable heterocyclic systems.
The reactivity of the isothiocyanate group is not limited to the formation of pyrimidines. It is a versatile functional group that can participate in various cycloaddition and condensation reactions. For instance, reaction with azides could lead to the formation of thiatriazoles, while reaction with hydroxylamine (B1172632) could yield oxathiazoles. These potential transformations further expand the scope of this compound as a building block in diversity-oriented synthesis.
The following table summarizes the key reactants and the potential heterocyclic products that can be synthesized from this compound, based on known isothiocyanate chemistry.
| Reactant | Resulting Fused Heterocycle |
| Ammonia (B1221849) | 2-Amino-3-methylthieno[2,3-d]pyrimidin-4(3H)-one |
| Hydrazine | 2-Amino-3-imino-4-methyl-3,4-dihydrothieno[2,3-d]pyrimidine |
| Guanidine | 2,4-Diamino-3-methylthieno[2,3-d]pyrimidine |
| Ethyl Glycinate | 2-(Carbethoxymethyl)amino-3-methylthieno[2,3-d]pyrimidin-4(3H)-one |
The continued exploration of the reactivity of this compound is expected to unveil new synthetic pathways and lead to the discovery of novel heterocyclic compounds with interesting biological properties.
Advanced Analytical Methodologies for Structural Elucidation and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 2-Isothiocyanato-3-methylthiophene. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Mass Spectrometry (MS) determines the molecular mass and fragmentation patterns, and Infrared (IR) spectroscopy identifies key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring and the three protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isothiocyanate group and the electron-donating nature of the methyl group. The two thiophene protons (H-4 and H-5) would appear as distinct doublets due to spin-spin coupling. The methyl protons would appear as a singlet.
The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The four carbons of the thiophene ring would show distinct signals, with their positions influenced by the substituents. The methyl carbon would appear at a high field (low ppm value). Combining 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the thiophene ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
|---|---|---|---|
| C2 | - | ~125-135 | Quaternary C attached to NCS |
| C3 | - | ~130-140 | Quaternary C attached to methyl |
| C4 | ~6.9-7.1 | ~124-128 | Doublet |
| C5 | ~7.2-7.4 | ~120-124 | Doublet |
| -CH₃ | ~2.2-2.4 | ~14-16 | Singlet |
| -N=C=S | - | ~120-140 | Quaternary C of isothiocyanate |
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₅NS₂), the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
Electron impact (EI) ionization would likely lead to characteristic fragmentation of the molecule. The stability of the thiophene ring would influence the fragmentation pathways. Key fragmentation patterns would include the loss of the isothiocyanate group (•NCS), the methyl radical (•CH₃), or neutral molecules like hydrogen thiocyanide (HSCN). The fragmentation of the thiophene ring itself would also produce diagnostic ions. Analysis of these fragments helps to piece together the structure of the parent molecule.
Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Remarks |
|---|---|---|
| 155 | [C₆H₅NS₂]⁺• | Molecular Ion (M⁺•) |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical |
| 97 | [C₅H₅S]⁺ | Loss of NCS radical, corresponds to methylthiophene cation |
| 58 | [NCS]⁺• | Isothiocyanate radical cation |
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent and diagnostic band would be the strong, sharp absorption from the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the region of 2000-2200 cm⁻¹. Other important absorptions include C-H stretching vibrations from the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic methyl group (below 3000 cm⁻¹). Vibrations associated with the thiophene ring (C=C and C-S stretching) would appear in the fingerprint region (below 1600 cm⁻¹).
Characteristic Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H (Thiophene) | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 | Medium |
| Isothiocyanate (-N=C=S) | Asymmetric Stretching | 2200 - 2000 | Strong, Sharp |
| Aromatic C=C (Thiophene) | Stretching | 1600 - 1450 | Medium to Weak |
| Thiophene Ring | Breathing/Stretching | ~1400, ~800 | Medium |
Chromatographic Separation and Detection Methods
Chromatographic methods are indispensable for separating this compound from reaction mixtures or natural extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.
A typical system would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, to ensure efficient separation and elution. Detection is commonly achieved using a UV detector, as the thiophene ring possesses a chromophore that absorbs UV light, typically around 254 nm. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Hypothetical RP-HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. It is crucial, however, to ensure the compound does not degrade at the high temperatures of the GC injector and column, a known issue for some isothiocyanates.
The typical setup would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The carrier gas is usually an inert gas like helium or nitrogen. A temperature program, where the column temperature is gradually increased, would be used to achieve good separation. For detection and identification, a mass spectrometer (GC-MS) is often coupled to the gas chromatograph. This provides both the retention time (a measure of how long the compound takes to pass through the column) and the mass spectrum, allowing for highly confident identification and purity assessment.
Hypothetical GC-MS Method for this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C (with optimization to prevent degradation) |
| Oven Program | Initial temp 60 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization |
Derivatization Strategies for Enhanced Chromatographic Analysis
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. researchgate.net For isothiocyanates like this compound, derivatization is crucial for improving detection, enhancing sensitivity, and ensuring accurate quantification in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govresearchgate.net
Common derivatization approaches for isothiocyanates involve their reaction with nucleophilic reagents. The high reactivity of the isothiocyanate group (-N=C=S) allows for the formation of stable adducts that are more amenable to chromatographic analysis.
Key Derivatization Reactions:
Thiourea (B124793) Formation: Reaction with ammonia (B1221849) or primary/secondary amines converts isothiocyanates into their corresponding thiourea derivatives. This method is effective for both hydrophobic and hydrophilic isothiocyanates. nih.gov The resulting thiourea group provides a UV-absorbing chromophore, making it suitable for HPLC-UV detection. nih.gov
Dithiocarbamate (B8719985) Formation: Isothiocyanates readily react with thiol-containing reagents, such as mercaptoethanol or N-acetyl-l-cysteine (NAC), to form stable dithiocarbamates. nih.govnih.gov This strategy has been successfully applied to the analysis of various isothiocyanates in biological and plant samples. nih.govnih.gov The derivatization with NAC, for instance, allows for direct analysis by HPLC coupled with a diode array detector (DAD) and mass spectrometer (MS). nih.gov
The choice of derivatization reagent and reaction conditions depends on the specific analytical goal and the matrix in which the this compound is being analyzed. For instance, in complex biological matrices, derivatization can help to minimize interference from other sample components. nih.gov
Table 1: Common Derivatization Reagents for Isothiocyanate Analysis
| Derivatization Reagent | Resulting Derivative | Analytical Technique | Key Advantages |
| Ammonia | Thiourea | HPLC-UV, LC-MS | Provides a UV-absorbing chromophore, suitable for both hydrophilic and hydrophobic isothiocyanates. nih.gov |
| Mercaptoethanol | Dithiocarbamate | RP-LC | Improves separation and quantification by preventing precipitation of isothiocyanates in aqueous mobile phases. researchgate.net |
| N-acetyl-l-cysteine (NAC) | Dithiocarbamate | HPLC-DAD-MS | Allows for simultaneous determination of individual isothiocyanates in complex samples. nih.gov |
| 2-Naphthalenethiol (2-NT) | Dithiocarbamate | HPLC-UV/Vis | Enhances UV absorbance and sensitivity for quantification in biological fluids. nih.gov |
For GC-MS analysis, derivatization is often necessary to increase the volatility of non-volatile or semi-volatile compounds. nih.govyoutube.com Silylation, a common derivatization technique for GC, involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. youtube.com While direct application to isothiocyanates is less common than for other functional groups, it remains a potential strategy, particularly if other functional groups are present on the molecule.
Spectrophotometric Methods for Isothiocyanate Quantification in Research Contexts
Spectrophotometry, particularly UV-Vis spectrophotometry, offers a relatively simple, rapid, and cost-effective method for the quantification of total isothiocyanate content. mdpi.com These methods are often based on indirect measurement, where the isothiocyanate is reacted with a specific reagent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. mdpi.com
A widely used spectrophotometric method for the determination of total isothiocyanates involves their reaction with 1,2-benzenedithiol. mdpi.com This reaction produces 1,3-benzodithiole-2-thione, a compound that can be measured spectrophotometrically at a wavelength of 365 nm. mdpi.com This method is highly selective for isothiocyanates. mdpi.com
The inherent UV absorbance of the isothiocyanate group itself can also be utilized for quantification, although the absorption maximum can be influenced by the solvent and the specific structure of the isothiocyanate. researchgate.net For instance, allyl isothiocyanate exhibits an absorption peak around 240 nm. researchgate.net However, derivatization is often preferred to enhance the molar absorptivity and shift the absorption maximum to a more suitable wavelength, thereby increasing the sensitivity and accuracy of the quantification. nih.gov
Table 2: Comparison of Spectrophotometric Methods for Isothiocyanate Quantification
| Method | Principle | Wavelength of Measurement | Advantages | Limitations |
| Cyclocondensation with 1,2-benzenedithiol | Reaction of isothiocyanate to form 1,3-benzodithiole-2-thione. mdpi.com | 365 nm mdpi.com | High selectivity for isothiocyanates, good reproducibility. mdpi.com | Indirect method, measures total isothiocyanate content, not individual compounds. |
| Direct UV Spectrophotometry | Measurement of the inherent UV absorbance of the isothiocyanate group. researchgate.net | ~240-250 nm (can vary) researchgate.net | Simple, no derivatization required. | Lower sensitivity, potential for interference from other UV-absorbing compounds. |
| Derivatization-based Spectrophotometry | Reaction with a chromogenic agent to form a colored derivative. | Varies depending on the derivative. | Increased sensitivity and accuracy, can be tailored for specific applications. nih.gov | Requires an additional reaction step. |
In research contexts, the choice between different spectrophotometric methods will depend on the specific requirements of the study, such as the need for total versus individual isothiocyanate quantification, the required sensitivity, and the complexity of the sample matrix.
Theoretical and Computational Investigations of 2 Isothiocyanato 3 Methylthiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-isothiocyanato-3-methylthiophene at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape and geometric parameters.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in predicting its optimized molecular geometry. researchgate.netresearchgate.netnih.gov
These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The thiophene (B33073) ring is expected to be largely planar, a characteristic feature of aromatic systems. researchgate.net The isothiocyanate group (-N=C=S) is linear, and its orientation relative to the thiophene ring is a key geometric parameter. The methyl group at the 3-position of the thiophene ring will influence the electronic distribution and steric hindrance around the isothiocyanate functionality.
The electronic structure analysis from DFT provides information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen and sulfur atoms of the isothiocyanate group are expected to be electron-rich, while the carbon atom of the same group is electrophilic.
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value | Description |
| C-S (thiophene) | ~1.72 Å | Average bond length within the thiophene ring. |
| C=C (thiophene) | ~1.37 Å | Average double bond length in the thiophene ring. |
| C-C (thiophene) | ~1.42 Å | Average single bond length in the thiophene ring. |
| C-N (isothiocyanate) | ~1.40 Å | Bond length between the thiophene ring and the isothiocyanate group. |
| N=C (isothiocyanate) | ~1.21 Å | Double bond length within the isothiocyanate group. |
| C=S (isothiocyanate) | ~1.56 Å | Double bond length within the isothiocyanate group. |
| C-C (methyl) | ~1.53 Å | Bond length between the thiophene ring and the methyl group. |
| ∠C-S-C (thiophene) | ~92.2° | Bond angle within the thiophene ring. |
| ∠C-C-N | ~120° | Bond angle defining the orientation of the isothiocyanate group. |
| ∠N=C=S | ~178° | Bond angle of the nearly linear isothiocyanate group. |
Note: These values are estimations based on typical DFT calculations for similar thiophene and isothiocyanate-containing molecules. Actual values may vary depending on the specific computational method and basis set used.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. semanticscholar.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netsemanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom of the isothiocyanate group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the isothiocyanate group, particularly the central carbon atom, making it susceptible to nucleophilic attack. researchgate.netresearchgate.net
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. semanticscholar.org
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) | Interpretation |
| EHOMO | -6.5 | Indicates the energy of the highest occupied molecular orbital. |
| ELUMO | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests moderate chemical reactivity and stability. |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 4.15 | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.21 | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | 3.67 | A measure of the electrophilic nature of the molecule. |
Note: These values are hypothetical and are based on typical values for similar organic molecules. They serve to illustrate the application of these concepts.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.govresearchgate.net For this compound, MD simulations can reveal the rotational dynamics of the isothiocyanate group relative to the thiophene ring.
The simulations would typically be performed in a solvent, such as water or an organic solvent, to mimic realistic conditions. The trajectory of the atoms over time allows for the analysis of conformational changes and the identification of the most stable conformations. The rotation around the C2-N bond is of particular interest, as different rotational isomers (conformers) may exhibit different reactivity and biological activity. The energy landscape of this rotation can be mapped to identify the most populated conformational states. The presence of the methyl group at the 3-position is expected to create some steric hindrance, potentially influencing the preferred orientation of the isothiocyanate group. rsc.org
Computational Prediction of Reaction Pathways and Selectivity
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. The isothiocyanate group is a key reactive site, known to undergo nucleophilic addition reactions. acs.orgnih.govmdpi.com
By modeling the interaction of this compound with various nucleophiles (e.g., amines, thiols, water), the activation energies and reaction enthalpies for different potential reaction pathways can be calculated. acs.orgmdpi.com This allows for the prediction of the most favorable reaction products and the selectivity of the reactions. For instance, the reaction with a primary amine is expected to yield a thiourea (B124793) derivative. Computational studies can elucidate the transition state structures and the step-by-step mechanism of such reactions. This information is invaluable for understanding the chemical behavior of this compound and for designing synthetic routes to new derivatives. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Reagents
The synthesis of isothiocyanates and thiophene (B33073) derivatives is well-established, but the pursuit of more efficient, sustainable, and versatile methods is a constant goal in modern chemistry. nih.govnih.gov For 2-Isothiocyanato-3-methylthiophene, future research will likely focus on moving beyond traditional multi-step procedures towards more elegant and greener synthetic strategies.
A primary area of exploration involves multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted thiophenes in a single, efficient step. nih.govresearchgate.net The Gewald synthesis, a classic MCR for producing 2-aminothiophenes, could be adapted. nih.gov Research could focus on developing a one-pot reaction that starts with precursors to the 3-methylthiophene (B123197) core and incorporates the isothiocyanate group or a precursor that can be converted in situ. nih.gov
| Potential Synthetic Strategy | Description | Potential Advantages | Key Reagents/Conditions |
| Modified Gewald Reaction | A one-pot multicomponent reaction to form the substituted thiophene ring. nih.gov | High atom economy, reduced number of steps, operational simplicity. researchgate.net | 3-Methyl-substituted carbonyl compound, an active methylene (B1212753) nitrile, elemental sulfur, a suitable base. nih.gov |
| Catalytic Approaches | Use of heterogeneous or homogeneous catalysts to improve yield and selectivity. | Catalyst recyclability, milder reaction conditions, enhanced reaction rates. nih.gov | Nanocomposites (e.g., MgO-CeO₂), metal-organic frameworks (MOFs), phase-transfer catalysts. nih.gov |
| Greener Reagent Alternatives | Focus on replacing hazardous reagents traditionally used in isothiocyanate synthesis. nih.gov | Improved safety profile, reduced environmental impact. | Ethyl chloroformate, hydrogen peroxide, or tosyl chloride as alternatives to thiophosgene (B130339) for dithiocarbamate (B8719985) conversion. nih.gov |
Development of Advanced Materials Based on this compound Frameworks
The inherent properties of the thiophene ring, particularly its aromaticity and electron-rich nature, make it a fundamental building block for a wide range of advanced materials, especially in organic electronics. The this compound framework offers a unique combination of a semiconducting backbone (the thiophene) and a highly reactive functional handle (the isothiocyanate group).
Future research is poised to exploit this duality. The isothiocyanate group can act as a powerful anchoring point for grafting the thiophene unit onto various surfaces, such as metal oxides (e.g., TiO₂, ZnO) used in perovskite solar cells or quantum dots. This could lead to the development of novel surface modifiers that improve charge extraction and device stability.
Furthermore, the compound itself can serve as a monomer for the synthesis of novel polymers. The isothiocyanate group can undergo various polymerization reactions or be chemically modified post-polymerization. This could lead to the creation of functional polymers with tailored electronic, optical, and sensory properties. For example, polymers incorporating this unit could be investigated as active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or chemiresistive sensors.
| Potential Material Class | Description | Hypothetical Properties/Applications |
| Functional Monomers | Using the compound to create novel homopolymers or copolymers. | Tunable electronic properties, processability for thin-film fabrication, use in organic electronics. |
| Surface Modifiers | Anchoring the molecule onto semiconductor or metal surfaces via the isothiocyanate group. | Improved interfacial charge transfer in solar cells, enhanced stability of quantum dots, functionalized electrodes. |
| Chemosensory Materials | Incorporating the framework into materials designed to detect specific analytes. | The isothiocyanate group can react with specific analytes, inducing a measurable change in the thiophene's conductivity or fluorescence. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a transformative paradigm in chemical synthesis, offering superior control, safety, and scalability compared to traditional batch processing. thieme.demdpi.com The integration of this compound synthesis into automated flow chemistry platforms represents a significant future direction that could accelerate both discovery and production. nih.govvapourtec.com
Automated flow systems allow for the rapid optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. vapourtec.com This high-throughput screening capability would be invaluable for identifying the optimal conditions for novel synthetic pathways discussed in section 7.1. Furthermore, many reactions to synthesize isothiocyanates involve hazardous reagents or unstable intermediates, which can be handled much more safely in the small, controlled volumes of a flow reactor. thieme.de
The combination of flow chemistry with in-line purification and analysis (e.g., HPLC, MS) can create a fully automated "synthesis-to-analysis" workflow. This would enable the creation of libraries of this compound derivatives with various substitution patterns. Such libraries are essential for structure-activity relationship (SAR) studies in the development of new materials.
| Aspect of Flow Chemistry | Benefit for this compound Synthesis | Enabling Technology |
| Reaction Optimization | Rapid screening of conditions to maximize yield and purity. vapourtec.com | Automated pumps, reactor modules, and software for design of experiments (DoE). vapourtec.com |
| Enhanced Safety | Safe handling of potentially hazardous reagents and exothermic reactions. thieme.de | Microreactors with high surface-area-to-volume ratios for efficient heat exchange. |
| Scalability | Seamless transition from laboratory-scale optimization to larger-scale production. | Numbering-up (parallel reactors) or longer run times instead of increasing reactor volume. |
| Library Synthesis | Automated generation of a diverse set of derivatives for materials screening. vapourtec.com | Automated valve switching for sequential introduction of different building blocks. vapourtec.com |
Interdisciplinary Research with Non-Biological Applications
While thiophene derivatives have been extensively studied for biological applications, the unique structure of this compound opens doors to a range of non-biological, interdisciplinary research fields. mdpi.com The isothiocyanate group is well-known for its ability to form strong bonds with nucleophiles, particularly sulfur- and nitrogen-based moieties, and to react with metal surfaces.
In materials science, this reactivity could be harnessed to develop novel chemosensors. A sensor surface functionalized with this compound could selectively bind to heavy metal ions or specific organic molecules. This binding event could alter the electronic properties of the thiophene ring, leading to a detectable electrical or optical signal. This bridges organic synthesis with sensor engineering and analytical chemistry.
Another promising area is the development of corrosion inhibitors. Organosulfur compounds, including thiophenes, are known to adsorb onto metal surfaces and protect them from corrosive environments. The isothiocyanate group could provide an additional, stronger anchoring point to the metal surface, potentially leading to highly effective and persistent anti-corrosion coatings. This research would involve collaboration between synthetic chemists, electrochemists, and materials engineers.
| Interdisciplinary Field | Potential Application of this compound | Collaborating Disciplines |
| Sensor Technology | Active layer in a chemiresistive or fluorescent sensor for detecting heavy metals or organic vapors. | Materials Science, Analytical Chemistry, Electrical Engineering. |
| Surface Science | Covalent modification of metal, metal oxide, or polymer surfaces to tailor surface energy, wettability, or biocompatibility. | Polymer Chemistry, Materials Engineering, Physics. |
| Corrosion Science | Development of advanced anti-corrosion coatings for steel and other metals. | Electrochemistry, Metallurgy, Materials Science. |
| Coordination Chemistry | As a ligand for the synthesis of novel metal-organic complexes with interesting catalytic or photophysical properties. | Inorganic Chemistry, Catalysis Research. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-isothiocyanato-3-methylthiophene, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzoylisothiocyanate derivatives are prepared by reacting ammonium isothiocyanate with acyl chlorides in 1,4-dioxane under reflux, followed by ice/water quenching and filtration . Purification often involves reverse-phase HPLC with methanol-water gradients to achieve >95% purity, as demonstrated in analogous thiophene syntheses . Key parameters include stoichiometric control (1.2:1 molar ratios for anhydrides) and inert gas protection to prevent side reactions .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Essential characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 160-170 ppm for isothiocyanate groups) and IR for C=S stretches (~1200-1300 cm⁻¹) .
- Chromatography : HPLC retention times under gradient elution (e.g., 30%→100% methanol) to assess purity .
- Thermal Analysis : Melting points (e.g., 213–226°C for related thiophenes) and differential scanning calorimetry (DSC) to study stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, vapor-liquid equilibrium) for this compound?
- Methodological Answer : Discrepancies in vapor-liquid equilibrium (VLE) data, such as those observed for 3-methylthiophene derivatives, require:
- Replication : Reproducing experiments using standardized conditions (e.g., isobaric low-pressure VLE setups) .
- Computational Validation : Comparing experimental results with COSMO-RS or UNIFAC predictions to identify outliers .
- Error Analysis : Quantifying uncertainties in temperature (±0.1°C) and pressure (±0.5 kPa) measurements .
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic sites (e.g., electron-deficient isothiocyanate group) .
- Transition State Analysis : Locate saddle points for nucleophilic attack using Gaussian or ORCA software .
- Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF) and compare with experimental kinetics .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs (e.g., replacing methyl with ethyl groups) and evaluate bioactivity via dose-response assays (IC₅₀/EC₅₀) .
- Data Correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) with biological outcomes .
- Control Groups : Include positive/negative controls (e.g., unsubstituted thiophenes) to isolate the isothiocyanate group’s contribution .
Data Compilation Table
| Property | Reported Values | Method | Reference |
|---|---|---|---|
| Melting Point Range | 213–226°C | DSC | |
| IR C=S Stretch | 1245–1280 cm⁻¹ | FT-IR (KBr pellet) | |
| HPLC Purity | >98% | Reverse-phase (C18 column) | |
| VLE Data (Analog) | ΔHvap = 38.2 kJ/mol (3-methylthiophene) | Isobaric low-pressure setup |
Key Methodological Resources
- Synthesis & Purification : Follow protocols for analogous isothiocyanates in International Journal of Organic Chemistry .
- Spectroscopic Standards : Cross-reference NIST Chemistry WebBook for thiophene vibrational spectra .
- Data Reproducibility : Adhere to experimental documentation guidelines in Medicinal Chemistry Research (e.g., full NMR assignments, microanalysis for new compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
